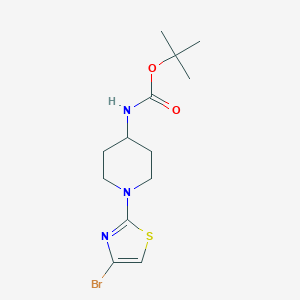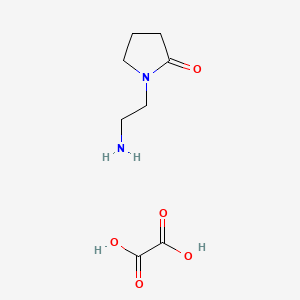
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the IUPAC name 2-(4-amino-1-piperidinyl)isonicotinic acid dihydrochloride . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis
The InChI code for 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2, (H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 294.18 .Applications De Recherche Scientifique
- Pyridine and piperidine derivatives play a significant role in the pharmaceutical industry .
- Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Pharmaceutical Chemistry
Cancer Research
- “2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1354952-11-6 .
- It is used in chemical synthesis, and its properties and safety information are documented for reference .
- Piperidine derivatives have been extensively studied for their pharmacological applications .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Synthesis
Pharmacological Applications
Nutrition and Health
- “2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1354952-11-6 .
- It is used in chemical synthesis, and its properties and safety information are documented for reference .
- Piperidine derivatives have been extensively studied for their pharmacological applications .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Synthesis
Pharmacological Applications
Nutrition and Health
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)isonicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)




